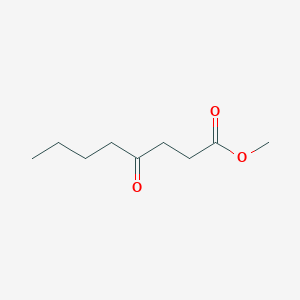
Phosphorane, ethenyltetrafluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorane, ethenyltetrafluoro- is a compound belonging to the class of organophosphorus compounds. It is characterized by the presence of a pentavalent phosphorus atom bonded to four fluorine atoms and an ethenyl group. This compound is notable for its unique structural properties and reactivity, making it a subject of interest in various fields of chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphorane, ethenyltetrafluoro- can be synthesized through several methods. One common approach involves the reaction of phosphorus pentafluoride with an ethenyl-containing precursor under controlled conditions. The reaction typically requires an inert atmosphere to prevent unwanted side reactions and is conducted at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
In industrial settings, the production of phosphorane, ethenyltetrafluoro- often involves large-scale reactions using specialized equipment to handle the highly reactive fluorine-containing reagents. The process may include steps such as distillation and purification to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Phosphorane, ethenyltetrafluoro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into lower oxidation state phosphorus compounds.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent decomposition .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphorus compounds, and various substituted phosphoranes, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Phosphorane, ethenyltetrafluoro- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in bioorthogonal chemistry, where it can be used to label and track biomolecules.
Medicine: Research is ongoing into its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique reactivity and stability .
Mecanismo De Acción
The mechanism by which phosphorane, ethenyltetrafluoro- exerts its effects involves the interaction of its phosphorus center with various molecular targets. The compound can form stable complexes with nucleophiles, facilitating reactions such as the Staudinger ligation. This interaction is crucial for its applications in bioorthogonal chemistry and drug delivery .
Comparación Con Compuestos Similares
Phosphorane, ethenyltetrafluoro- can be compared with other similar compounds, such as:
Phosphorus pentafluoride: Similar in having fluorine atoms bonded to phosphorus but lacks the ethenyl group.
Phosphorene: A two-dimensional material with unique electronic properties, used in advanced electronic applications.
Tertiary phosphines: Compounds with phosphorus bonded to three organic groups, widely used in catalysis and organic synthesis .
Phosphorane, ethenyltetrafluoro- stands out due to its unique combination of fluorine atoms and an ethenyl group, which imparts distinct reactivity and stability, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
3583-99-1 |
|---|---|
Fórmula molecular |
C2H3F4P |
Peso molecular |
134.01 g/mol |
Nombre IUPAC |
ethenyl(tetrafluoro)-λ5-phosphane |
InChI |
InChI=1S/C2H3F4P/c1-2-7(3,4,5)6/h2H,1H2 |
Clave InChI |
BRPBAWFXPUPAJH-UHFFFAOYSA-N |
SMILES canónico |
C=CP(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




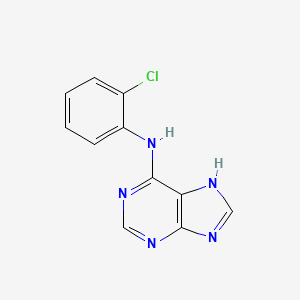
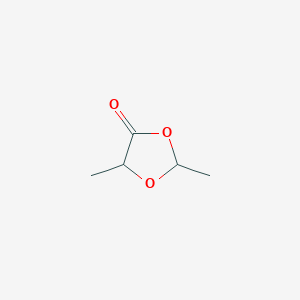
![ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate](/img/structure/B14144568.png)


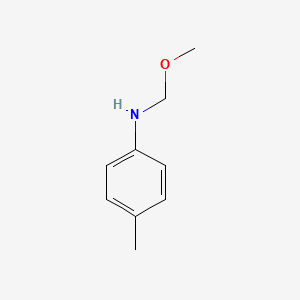
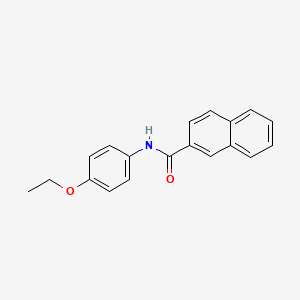
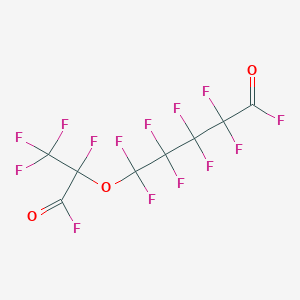
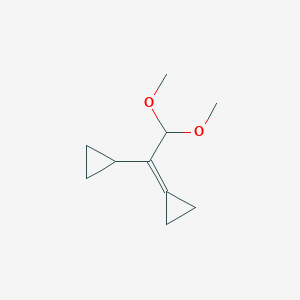
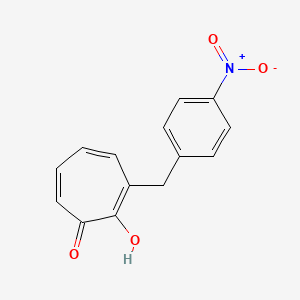
![(E)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B14144613.png)
